2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a triazole-derived acetamide featuring a 4-amino-1,2,4-triazole core substituted with a 3-methylphenyl (m-tolyl) group at position 5 and a thioacetamide moiety at position 3. The acetamide nitrogen is further substituted with a 3-methoxyphenyl group, contributing to its electronic and steric profile.
Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-12-5-3-6-13(9-12)17-21-22-18(23(17)19)26-11-16(24)20-14-7-4-8-15(10-14)25-2/h3-10H,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXGCBFIIWURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a member of the thio-substituted 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.
Chemical Structure
The compound features a triazole ring linked to a thioether group and an acetamide moiety. Its structural components contribute to its reactivity and biological profile:
| Component | Description |
|---|---|
| Triazole Ring | Known for antimicrobial and anticancer properties |
| Thioether Group | Enhances interaction with biological targets |
| Acetamide Moiety | Involved in various biological processes |
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 342.42 g/mol.
Antimicrobial Properties
1,2,4-triazoles are recognized for their antifungal and antibacterial properties. Preliminary studies indicate that the presence of the triazole ring in this compound suggests potential effectiveness against various pathogens. Research shows that triazole derivatives can inhibit enzymes critical for fungal growth and bacterial cell wall synthesis .
Case Study: Antifungal Activity
In a study evaluating various triazole derivatives, compounds similar to this compound demonstrated significant antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anticancer Activity
Triazole derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth. The specific structure of this compound may enhance its interaction with cancer cell targets.
Research Findings
A study on related triazole compounds revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation . The unique combination of functional groups in our compound may confer similar or enhanced anticancer properties.
Enzyme Inhibition
The amide bond present in the compound is known to participate in various biological processes. Investigating how this functional group interacts with cellular targets could reveal modulatory effects on metabolic pathways.
Enzyme Inhibition Study
Research indicates that triazole compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Compounds structurally related to our target have shown significant AChE inhibition with IC50 values below 100 µM .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that introduce the triazole moiety and thioether group. Key steps include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes.
- Thioether Linkage Creation : Reacting the triazole intermediate with thiols.
- Acetamide Formation : Coupling with an appropriate amine under controlled conditions.
Optimization Techniques
In industrial settings, optimization techniques such as flow chemistry are employed to enhance yield and purity while ensuring safety compliance.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Physicochemical Properties
Key Research Findings
Substituent Position Matters :
- Para-substituted methoxy groups (e.g., AM33) often show higher bioactivity than meta-substituted ones due to optimized steric and electronic profiles .
- Pyridinyl groups (VUAA1, OLC15) are critical for insect receptor modulation, which the target compound lacks .
Chlorophenyl vs. The target’s m-tolyl group balances hydrophobicity and safety .
Triazole Core Modifications :
- Allyl or methyl substitutions on the triazole () impact conformational flexibility, affecting interactions with enzymatic targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1,2,4-triazole-thioacetamide derivatives like this compound?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of a triazole-thione intermediate. For example, a base (e.g., KOH in ethanol) is used to deprotonate the triazole-thione, followed by nucleophilic substitution with chloroacetamide derivatives under reflux conditions. Reaction progress is monitored via TLC, and products are purified via recrystallization or column chromatography .
- Key Parameters: Temperature (reflux at ~80°C), solvent choice (ethanol/water mixtures), and stoichiometric control of reagents to minimize side products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify functional groups and connectivity. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies characteristic bonds (e.g., C=S, NH₂). X-ray crystallography may resolve ambiguous stereochemistry in crystalline forms .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Methodological Answer: Solubility is assessed in polar (DMSO, ethanol) and non-polar solvents (dichloromethane). Stability studies under varying pH (1–13), temperature (4–60°C), and light exposure guide storage conditions (e.g., inert atmosphere, desiccated at -20°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar analogs?
- Methodological Answer: Systematic SAR (Structure-Activity Relationship) studies are critical. For example, compare analogs with methoxy vs. chloro substituents on the phenyl ring using standardized assays (e.g., enzyme inhibition IC₅₀, cytotoxicity via MTT). Meta-analyses of published data can identify confounding factors (e.g., assay conditions, cell lines) .
- Case Study: A 2023 study found that 3-methoxyphenyl analogs showed higher antimicrobial activity than 4-chlorophenyl variants due to enhanced membrane permeability .
Q. What experimental strategies optimize bioavailability for in vivo studies of this compound?
- Methodological Answer: Formulation studies using wet granulation with excipients (e.g., microcrystalline cellulose, sodium starch glycolate) improve tablet dissolution. Pharmacokinetic profiling (e.g., Cmax, Tmax) in rodent models guides dose adjustments. Co-administration with bioavailability enhancers (e.g., piperine) is also explored .
Q. How do computational methods complement empirical studies in predicting this compound’s mechanism of action?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., COX-2, EGFR). Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity. MD simulations assess stability of ligand-protein complexes over time .
Key Recommendations for Researchers
- Experimental Design: Prioritize orthogonal analytical methods (e.g., HPLC-NMR) to validate purity and identity.
- Data Interpretation: Use cheminformatics tools (e.g., PubChem, ChEMBL) to cross-reference activity data and identify outliers.
- Safety Protocols: Follow guidelines for handling thiol-containing compounds (e.g., ventilation, PPE) to mitigate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
